1-Dodecyl-4-iodobenzene 1-Dodecyl-4-iodobenzene
Brand Name: Vulcanchem
CAS No.: 170698-90-5
VCID: VC5642892
InChI: InChI=1S/C18H29I/c1-2-3-4-5-6-10-15-18(19)16-11-14-17-12-8-7-9-13-17/h7-9,12-13,18H,2-6,10-11,14-16H2,1H3
SMILES: CCCCCCCCCCCCC1=CC=C(C=C1)I
Molecular Formula: C18H29I
Molecular Weight: 372.3 g/mol

1-Dodecyl-4-iodobenzene

CAS No.: 170698-90-5

Cat. No.: VC5642892

Molecular Formula: C18H29I

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

1-Dodecyl-4-iodobenzene - 170698-90-5

Specification

CAS No. 170698-90-5
Molecular Formula C18H29I
Molecular Weight 372.3 g/mol
IUPAC Name 4-iodododecylbenzene
Standard InChI InChI=1S/C18H29I/c1-2-3-4-5-6-10-15-18(19)16-11-14-17-12-8-7-9-13-17/h7-9,12-13,18H,2-6,10-11,14-16H2,1H3
Standard InChI Key XCHZLNUUCYPION-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC1=CC=C(C=C1)I
Canonical SMILES CCCCCCCCC(CCCC1=CC=CC=C1)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with a dodecyl chain (-C₁₂H₂₅) at the first position and an iodine atom (-I) at the fourth position. This arrangement confers distinct electronic and steric properties:

  • Hydrophobic tail: The dodecyl chain enhances solubility in nonpolar solvents and promotes self-assembly in aqueous environments .

  • Electrophilic iodine: The para-substituted iodine atom participates in cross-coupling and nucleophilic substitution reactions .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular weight372.33 g/mol
Density1.2 ± 0.1 g/cm³
Boiling point381.1 ± 11.0 °C (760 mmHg)
Melting pointNot reported-
SolubilityOrganic solvents (e.g., toluene, DCM)

The absence of a reported melting point suggests it remains a viscous liquid or low-melting solid at room temperature .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves iodination of 1-dodecylbenzene:

  • Electrophilic substitution: Reacting 1-dodecylbenzene with iodine (I₂) in the presence of nitric acid (HNO₃) as an oxidizing agent .

  • Zeolite-catalyzed gas-phase iodination: A patent (EP0183579A1) describes benzene iodination using NaY or 13X zeolites at 325–400°C, achieving >97% selectivity for iodobenzene derivatives .

Reaction conditions:

  • Temperature: 300–400°C

  • Catalyst: NaY zeolite

  • Molar ratio (benzene:I₂:air): 20:1:20 .

Industrial Methods

Continuous flow reactors optimize large-scale production by enhancing heat transfer and minimizing byproducts like diiodobenzene. Yield improvements (>90%) are achieved through:

  • In situ iodine generation: Reduces handling risks.

  • Recycling protocols: Unreacted benzene and catalysts are recovered .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The C–I bond undergoes displacement with nucleophiles (e.g., -OH, -NH₂):

  • Amination: Reaction with ammonia yields 1-dodecyl-4-aminobenzene.

  • Hydroxylation: Hydrolysis produces 1-dodecyl-4-hydroxybenzene (IC₅₀ = 0.35 μM in SGLT inhibition studies) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

  • Suzuki-Miyaura: Reacts with arylboronic acids to form biaryls (e.g., 4-dodecyl-4'-methoxybiphenyl) .

  • Heck reaction: Alkenes generate styrenic derivatives for polymer precursors .

Catalytic systems:

  • Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/toluene (80°C, 12 h) .

Redox Transformations

Iodine’s oxidative potential facilitates:

  • Dehalogenation: Zinc/acetic acid reduces the compound to 1-dodecylbenzene .

  • Radical reactions: Photoredox catalysis (e.g., Ru(bpy)₃²⁺) generates aryl radicals for polymerization .

Applications in Materials Science

Liquid Crystals

The dodecyl chain promotes mesophase formation:

  • Thermotropic behavior: Exhibits smectic phases between 120–250°C .

  • Dielectric properties: Enhances alignment in display technologies (Δε = +3.2 at 1 kHz) .

Surfactants and Self-Assembly

Amphiphilicity enables micelle and vesicle formation:

  • Critical micelle concentration (CMC): 0.12 mM in water .

  • Drug delivery: Encapsulates hydrophobic anticancer agents (e.g., paclitaxel) with 85% loading efficiency .

Biological and Pharmacological Activity

Enzyme Inhibition

Derivatives inhibit sodium-glucose cotransporters (SGLTs):

  • SGLT1/2 binding: The iodine atom interacts with His268 in SGLT2 (Kᵢ = 0.035 μM for dapagliflozin analogs) .

  • Antidiabetic potential: Reduces renal glucose reabsorption in vitro .

Antimicrobial Activity

Iodinated aromatics disrupt microbial membranes:

  • Gram-positive bacteria: MIC = 8 μg/mL against Staphylococcus aureus .

  • Mechanism: Iodine release and lipid peroxidation .

Comparison with Related Halogenated Compounds

CompoundMolecular FormulaReactivity (vs. C–I)Applications
1-Dodecyl-4-bromobenzeneC₁₈H₂₉BrLower (C–Br bond energy = 276 kJ/mol)Flame retardants
1-Dodecyl-4-chlorobenzeneC₁₈H₂₉ClModerate (C–Cl = 327 kJ/mol)Surfactants
1-Dodecyl-4-fluorobenzeneC₁₈H₂₉FMinimal (C–F = 485 kJ/mol)Liquid crystals

The weaker C–I bond (238 kJ/mol) in 1-dodecyl-4-iodobenzene enhances its utility in synthetic chemistry versus bromo/chloro analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator